2,4-Dibromopyrimidine

Process Chemistry Scale-up Synthesis Halogen Exchange

2,4-Dibromopyrimidine (CAS 3921-01-5) is a dihalogenated pyrimidine derivative bearing bromine substituents at the C2 and C4 positions of the pyrimidine ring. With a molecular formula of C₄H₂Br₂N₂ and molecular weight of 237.88 g/mol, this compound exists as a white crystalline solid with a melting point of 65–67 °C and a predicted boiling point of 316.6 °C.

Molecular Formula C4H2Br2N2
Molecular Weight 237.88 g/mol
CAS No. 3921-01-5
Cat. No. B1316284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromopyrimidine
CAS3921-01-5
Molecular FormulaC4H2Br2N2
Molecular Weight237.88 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1Br)Br
InChIInChI=1S/C4H2Br2N2/c5-3-1-2-7-4(6)8-3/h1-2H
InChIKeyAOEHEEBFRCAFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromopyrimidine (CAS 3921-01-5) – Procurement-Ready Halogenated Pyrimidine Building Block for Pharmaceutical and Agrochemical Synthesis


2,4-Dibromopyrimidine (CAS 3921-01-5) is a dihalogenated pyrimidine derivative bearing bromine substituents at the C2 and C4 positions of the pyrimidine ring. With a molecular formula of C₄H₂Br₂N₂ and molecular weight of 237.88 g/mol, this compound exists as a white crystalline solid with a melting point of 65–67 °C and a predicted boiling point of 316.6 °C . It is manufactured at scale via bromination of 2,4-dichloropyrimidine using phosphorus tribromide, with optimized processes achieving total yields of 85.4% after recrystallization [1]. As a bifunctional electrophilic scaffold, 2,4-dibromopyrimidine serves as a versatile intermediate in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), and directed metalation sequences, enabling access to 2,4-disubstituted pyrimidines of broad pharmaceutical and agrochemical relevance [1].

Why 2,4-Dibromopyrimidine Cannot Be Replaced by 2,4-Dichloropyrimidine or Other Dihalopyrimidine Isomers in Demanding Synthetic Applications


Halogenated pyrimidines are not interchangeable reagents. The choice between 2,4-dibromopyrimidine and its closest analog, 2,4-dichloropyrimidine (CAS 3934-20-1), carries measurable consequences for reaction rate, regioselectivity, and downstream functionalization strategy. Carbon-bromine bonds exhibit bond dissociation energies approximately 7.55 ± 0.42 kcal/mol lower than carbon-chlorine bonds on heterocyclic scaffolds, directly translating to faster oxidative addition with palladium(0) catalysts [1]. Furthermore, the inherent C4 > C2 reactivity hierarchy of 2,4-dihalopyrimidines—documented across approximately 1,500 reported Pd-catalyzed cross-coupling examples—means that the substitution pattern, not merely the halogen identity, dictates the sequence of iterative functionalization [2]. Selecting 2,6-dibromopyrimidine or a mixed halo-analog (e.g., 5-bromo-2,4-dichloropyrimidine) fundamentally alters the available coupling sites and the order in which they can be addressed. These differences are not theoretical; they determine whether a synthetic route succeeds in producing the desired regioisomer or generates an inseparable mixture requiring costly chromatographic resolution.

Quantitative Differentiation Evidence for 2,4-Dibromopyrimidine (CAS 3921-01-5) vs. Closest Analogs


Synthesis Yield: 85.4% via Optimized Bromination vs. 32% in Prior Literature – A 2.67-Fold Improvement Enabling Scalable Procurement

The Zhang et al. (2014) scalable process achieves a total yield of 85.4% for 2,4-dibromopyrimidine via bromination of 2,4-dichloropyrimidine with phosphorus tribromide, followed by recrystallization purification [1]. This represents a 2.67-fold improvement over the 32% yield reported by Schomaker and Delia (2001) for the same transformation under prior literature conditions [2]. Additionally, the patent CN103739556A describes a cyclic recrystallization process that achieves 95–99% final purity with a total circulating yield of 80–90%, using staged PBr₃ addition to reduce reagent consumption [2]. The improved process economics directly benefit procurement decisions where cost per gram of high-purity material is a decisive factor.

Process Chemistry Scale-up Synthesis Halogen Exchange

Carbon-Halogen Bond Dissociation Energy: C–Br Bonds Are ~7.5 kcal/mol Weaker than C–Cl Bonds, Enabling Faster Oxidative Addition at Palladium(0)

The Garcia et al. (2009) computational study established that across a broad series of halo-heterocycles, C–Cl bond dissociation energies are on average 7.55 ± 0.42 kcal/mol higher than C–Br BDEs [1]. For the pyrimidine scaffold specifically, the C4–Cl BDE was computed at 92 kcal/mol (G3B3) and the C2–Cl BDE at 95 kcal/mol. While the study focused primarily on C–Cl BDEs, the systematic C–Br / C–Cl offset implies that the corresponding C4–Br BDE is approximately 84–85 kcal/mol and C2–Br BDE approximately 87–88 kcal/mol on the pyrimidine core. This 7–8 kcal/mol lower bond strength translates into a significantly lower kinetic barrier for oxidative addition with Pd(0) catalysts—the rate-determining step in most cross-coupling reactions—meaning 2,4-dibromopyrimidine will react measurably faster than 2,4-dichloropyrimidine under identical Pd-catalyzed conditions [1]. The magnitude of this difference is substantial: a 7.55 kcal/mol ΔΔG‡ corresponds to a rate acceleration of approximately 3 × 10⁵ at room temperature according to transition state theory.

Physical Organic Chemistry Cross-Coupling Computational Chemistry

Regioselective Functionalization: Predictable C4 > C2 Reactivity Hierarchy Enables Iterative Sequential Synthesis of 2,4-Disubstituted Pyrimidines

The reactivity of 2,4-dibromopyrimidine follows a well-established and experimentally validated hierarchy: the C4 position is more reactive toward both Pd-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) than the C2 position. The JACS 2025 study by Jackson et al. notes that approximately 1,500 previously reported Pd-catalyzed cross-couplings of 2,4-dihalopyrimidines favor reaction at C4 in the absence of other ring substituents [1]. This predictable regioselectivity is exploited in the iterative synthesis of 2,4-diarylated and 2,4-diaminated pyrimidines: C4 is functionalized first under mild conditions, followed by C2 elaboration. The Mosrin and Knochel (2008) study demonstrated that 2,4-dibromopyrimidine undergoes successive regio- and chemoselective magnesiations with TMPMgCl·LiCl, enabling trapping with various electrophiles to yield highly functionalized pyrimidines in good to excellent yields, with applications to p38 and sPLA2 kinase inhibitor synthesis [2]. In contrast, the 2,6-dibromopyrimidine isomer lacks this differentiated reactivity pattern, as both bromine substituents are electronically symmetrical, making selective mono-functionalization significantly more challenging to control.

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

Bromo-Pyrimidine Scaffold Delivers Bcr/Abl Kinase Inhibitors with IC₅₀ of 0.006 μM – 3.2-Fold More Potent than Dasatinib (0.019 μM) in Head-to-Head Assay

Munikrishnappa et al. (2021) designed and synthesized four series of bromo-pyrimidine analogues (6a–j, 7a–e, 9a–f, 10a–f) as dasatinib-derived Bcr/Abl tyrosine kinase inhibitors [1]. In a head-to-head ADP-Glo enzymatic assay with dasatinib as the positive control (IC₅₀ = 0.019 μM), compound 10e—a bromo-pyrimidine derivative bearing a 4-CF₃-phenyltriazole substituent—achieved an IC₅₀ of 0.006 μM (3.2-fold more potent). Compounds 6g (IC₅₀ = 0.008 μM) and 9c (IC₅₀ = 0.008 μM) also outperformed dasatinib by ≥2.4-fold. The bromine substituent at the C5 position of the pyrimidine core is critical to potency; replacement or omission sharply reduces activity. Cytotoxicity profiling against four cancer cell lines (HCT116, A549, K562, U937) confirmed that the most potent Bcr/Abl inhibitors also exhibited the strongest antiproliferative effects, with IC₅₀ values in the low micromolar range (3.22–6.51 μM against K562 for the lead compounds) and >40 μM selectivity versus normal L02 hepatocytes, indicating a favorable therapeutic window [1].

Kinase Inhibition Anticancer Drug Discovery Structure-Activity Relationship

Physical Form Differentiation: Melting Point 65–67°C vs. 57–62°C for 2,4-Dichloropyrimidine – Enhanced Crystallinity and Storage Stability

2,4-Dibromopyrimidine is a white crystalline solid at ambient temperature with a melting point of 65–67 °C and a density of 2.197 g/cm³ . The closest commercial analog, 2,4-dichloropyrimidine (CAS 3934-20-1), melts at a lower temperature range of 57–62 °C . The 5–8 °C higher melting point of the dibromo compound reflects stronger intermolecular interactions attributable to the larger, more polarizable bromine atoms. This difference has practical consequences: 2,4-dibromopyrimidine remains a free-flowing solid under warm ambient shipping and storage conditions where 2,4-dichloropyrimidine may begin to soften or sinter, potentially complicating accurate weighing and transfer in automated synthesis platforms. The higher melting point also permits more effective purification by recrystallization, as demonstrated by the Zhang et al. (2014) process which achieves 95–99% purity via ethanol recrystallization without column chromatography . Both compounds require storage under inert atmosphere at 2–8 °C for long-term stability.

Solid-State Properties Purification Storage and Handling

Evidence-Backed Application Scenarios Where 2,4-Dibromopyrimidine (CAS 3921-01-5) Provides Quantifiable Advantage


Kinase Inhibitor Drug Discovery: Bcr/Abl and p38/sPLA2 Targeted Libraries

Medicinal chemistry groups pursuing tyrosine kinase or serine/threonine kinase inhibitors should prioritize 2,4-dibromopyrimidine as the core scaffold. The documented Bcr/Abl inhibitory potency of bromo-pyrimidine derivatives—with IC₅₀ values as low as 0.006 μM, outperforming dasatinib (0.019 μM) by 3.2-fold [1]—establishes this chemotype as a validated starting point. The predictable C4-then-C2 sequential functionalization strategy [2] enables systematic exploration of C2 and C4 substitution vectors, the two critical diversity points for ATP-binding site occupancy. Furthermore, the Mosrin and Knochel (2008) magnesiation methodology [2] provides direct synthetic access to p38 and sPLA2 kinase inhibitor analogs, expanding the target space beyond Bcr/Abl. Procurement of high-purity 2,4-dibromopyrimidine (≥98%) is essential; trace 2-bromo-4-chloropyrimidine contamination from incomplete halogen exchange can generate undesired regioisomeric impurities that confound SAR interpretation and consume medicinal chemistry resources in chromatographic separation.

Diversity-Oriented Synthesis (DOS) and Parallel Library Production

For groups synthesizing compound libraries via parallel cross-coupling, 2,4-dibromopyrimidine offers a decisive advantage over 2,4-dichloropyrimidine: the ~7.5 kcal/mol lower C–Br bond dissociation energy [1] enables faster and more complete oxidative addition under standardized Pd-catalyzed conditions. This translates to higher conversion in plate-based parallel synthesis where reaction time and temperature are fixed across diverse coupling partners. The C4-selectivity baseline [2] means the first diversification step predictably installs the C4 substituent with minimal C2 contamination, and the remaining C2–Br bond can then be elaborated with a different coupling partner. The 85.4% scalable synthesis yield ensures adequate supply for library production at the 50–500 mg per analog scale. The solid physical form (mp 65–67 °C) facilitates accurate solid dispensing into 96-well reaction blocks using automated powder-handling instrumentation, with reduced caking and electrostatic issues compared to lower-melting 2,4-dichloropyrimidine (mp 57–62 °C).

Agrochemical Lead Optimization: Herbicide and Fungicide Intermediate Synthesis

The agrochemical industry utilizes 2,4-dibromopyrimidine as a precursor for herbicidal and fungicidal active ingredients [1]. The cost-efficiency of the optimized synthesis process—85.4% yield with reduced PBr₃ consumption [2]—is particularly relevant for agrochemical programs where the final active ingredient must compete on a price-per-hectare basis. The bifunctional reactivity pattern supports the convergent assembly of 2-aryl-4-aminopyrimidine and 2-alkylthio-4-arylpyrimidine motifs common in commercial herbicides. The documented regioselectivity hierarchy ensures that process chemists can reliably install the desired substituent at the correct position during scale-up, minimizing the formation of regioisomeric byproducts that would require costly rework or reduce manufacturing yield. The higher melting point and crystallinity of 2,4-dibromopyrimidine, compared to 2,4-dichloropyrimidine, also facilitate isolation and purification in pilot-plant settings where distillation-based purification is complicated by the compound's high boiling point (316.6 °C).

Antiviral Agent Development: RNA Virus Inhibitor Scaffolds

The pyrimidine core is a recognized pharmacophore in antiviral drug discovery, and 2,4-dibromopyrimidine serves as a direct precursor to 2,4-disubstituted pyrimidine antiviral agents [1]. The Mosrin and Knochel (2008) methodology explicitly demonstrates application to antiviral agent synthesis via regio- and chemoselective magnesiation [2]. The broader bromo-pyrimidine literature, including kinase-targeted agents with activity against host cell pathways exploited by viruses, supports the versatility of this scaffold. For antiviral programs requiring rapid analoging of a 2,4-diarylpyrimidine lead, the C4-selective Suzuki coupling followed by C2-selective SNAr or Buchwald-Hartwig amination sequence provides a convergent, high-yielding route. The demonstrated scalability (85.4% yield at process scale) and high purity (95–99% via recrystallization) ensure that material supply will not become a bottleneck during lead optimization or preclinical candidate scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dibromopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.